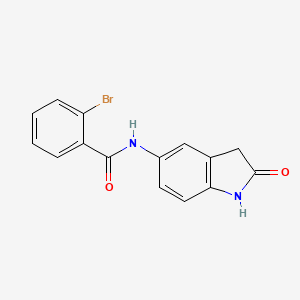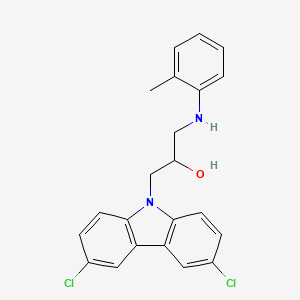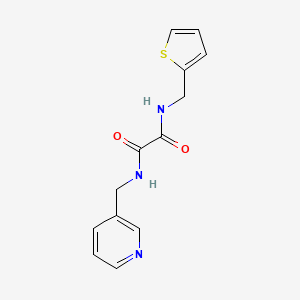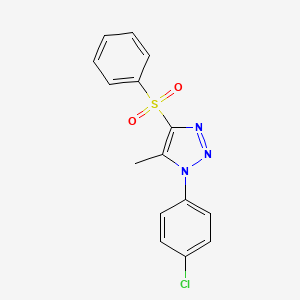![molecular formula C18H34N2O2 B2465584 tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate CAS No. 1286274-44-9](/img/structure/B2465584.png)
tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate” consists of a piperidine ring (a six-membered ring with one nitrogen atom), a cyclohexyl group, and a tert-butyl carbamate group . The presence of these functional groups can influence the compound’s reactivity and properties.Scientific Research Applications
Asymmetric Synthesis and Intermediate for Nociceptin Antagonists
Tert-butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate has been utilized in the asymmetric synthesis of pharmacologically relevant compounds. Specifically, it serves as an intermediate in the synthesis of nociceptin antagonists. An efficient and practical asymmetric synthesis method has been developed, which includes key steps like diastereoselective reduction and efficient isomerization, proving applicable for large-scale operations (Jona et al., 2009).
Synthesis of Biologically Active Compounds
This compound also plays a significant role in synthesizing other biologically active compounds. For instance, its derivatives have been used as intermediates in creating compounds like crizotinib, a notable cancer medication. The synthesis processes often involve steps like acylation, sulfonation, and substitution, confirmed by various spectroscopic techniques (Kong et al., 2016).
Role in Piperidine Compound Formation
It is also instrumental in forming various piperidine compounds, which are significant in medicinal chemistry. The reaction mechanisms often involve transformations that include modifications of the piperidine ring and other structural adjustments, contributing to the diversity of piperidine-based pharmaceuticals (Richter et al., 2009).
Synthesis of MAP Kinase Inhibitors
Another critical application is in the synthesis of MAP kinase inhibitors, which are essential in treating diseases like rheumatoid arthritis and psoriasis. This synthesis involves complex steps like Heck-lactamization and Grignard addition, demonstrating the versatility of this compound in synthesizing complex molecular structures (Chung et al., 2006).
Development of Drug Intermediates
Moreover, it is used in the development of important drug intermediates. Methods have been designed for synthesizing compounds like tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate starting from simpler precursors, emphasizing the compound's role in streamlined, cost-efficient drug production processes (Min, 2010).
Key Intermediate for Vandetanib
Additionally, derivatives of tert-butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate serve as key intermediates in synthesizing Vandetanib, an anticancer drug. The synthesis involves steps like acylation and substitution, highlighting its role in producing complex therapeutic agents (Wang et al., 2015).
properties
IUPAC Name |
tert-butyl N-[[1-(cyclohexylmethyl)piperidin-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O2/c1-18(2,3)22-17(21)19-13-15-9-11-20(12-10-15)14-16-7-5-4-6-8-16/h15-16H,4-14H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJRNAODRJKQCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2465503.png)
![4-(isopropylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2465505.png)
![(4E)-1-benzyl-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B2465508.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B2465513.png)
![2-Amino-4-(4-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2465515.png)
![Ethyl 5-cinnamamido-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2465516.png)
![1-[(4-bromophenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine](/img/structure/B2465517.png)

![4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-buten-2-one](/img/structure/B2465519.png)


![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)thio)acetamide hydrochloride](/img/structure/B2465522.png)
